molecular formula C9H16Cl2O B13418045 2,6-Dichloro-2,6-dimethylheptan-4-one

2,6-Dichloro-2,6-dimethylheptan-4-one

Cat. No.: B13418045
M. Wt: 211.13 g/mol
InChI Key: YDVCNEHPKADNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethylheptan-4-one under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at a specific temperature to ensure selective chlorination at the desired positions .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2,6-Dichloro-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

2,6-dichloro-2,6-dimethylheptan-4-one

InChI

InChI=1S/C9H16Cl2O/c1-8(2,10)5-7(12)6-9(3,4)11/h5-6H2,1-4H3

InChI Key

YDVCNEHPKADNPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)CC(C)(C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.